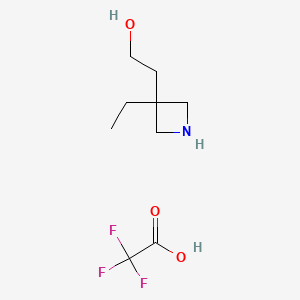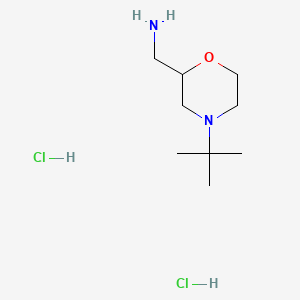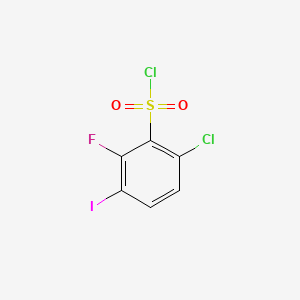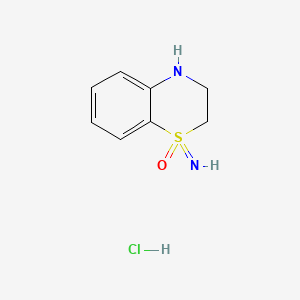![molecular formula C5H7ClN4 B6608434 4-[(3H-diazirin-3-yl)methyl]-1H-imidazolehydrochloride CAS No. 2839156-52-2](/img/structure/B6608434.png)
4-[(3H-diazirin-3-yl)methyl]-1H-imidazolehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(3H-diazirin-3-yl)methyl]-1H-imidazolehydrochloride is a chemical compound that features a diazirine group attached to an imidazole ring. This compound is of interest due to its unique photoreactive properties, which make it useful in various scientific applications, particularly in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3H-diazirin-3-yl)methyl]-1H-imidazolehydrochloride typically involves the formation of the diazirine ring followed by its attachment to the imidazole moiety. The diazirine ring can be synthesized through the reaction of a suitable precursor with a diazo compound under specific conditions. The imidazole ring is then introduced through a coupling reaction, often facilitated by a catalyst such as silver oxide in a solvent like dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product.
化学反应分析
Types of Reactions
4-[(3H-diazirin-3-yl)methyl]-1H-imidazolehydrochloride undergoes various types of chemical reactions, including:
Photolysis: Upon exposure to UV light, the diazirine ring can generate a reactive carbene intermediate.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the diazirine group is replaced by other functional groups.
Common Reagents and Conditions
Photolysis: UV light (around 365 nm) is commonly used to induce photolysis.
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, alcohols) and catalysts like silver oxide are used.
Major Products
科学研究应用
4-[(3H-diazirin-3-yl)methyl]-1H-imidazolehydrochloride has a wide range of applications in scientific research:
作用机制
The primary mechanism of action for 4-[(3H-diazirin-3-yl)methyl]-1H-imidazolehydrochloride involves the generation of a reactive carbene intermediate upon exposure to UV light. This carbene can then form covalent bonds with nearby molecules, allowing for the study of molecular interactions and the identification of binding sites . The molecular targets and pathways involved depend on the specific application and the molecules present in the environment.
相似化合物的比较
Similar Compounds
- 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol
- 4-[3-(Trifluoromethyl)diazirin-3-yl]benzoic acid N-hydroxysuccinimide ester
- 2,3-Bis(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)oxirane
Uniqueness
4-[(3H-diazirin-3-yl)methyl]-1H-imidazolehydrochloride is unique due to its combination of a diazirine group with an imidazole ring, providing both photoreactivity and the chemical versatility of the imidazole moiety. This makes it particularly useful in applications requiring precise molecular interactions and labeling.
属性
IUPAC Name |
5-(3H-diazirin-3-ylmethyl)-1H-imidazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4.ClH/c1(5-8-9-5)4-2-6-3-7-4;/h2-3,5H,1H2,(H,6,7);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSXDXHQMMUBJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC2N=N2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.59 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-butyl N-[(1,3-dihydroxycyclobutyl)methyl]carbamate](/img/structure/B6608351.png)
![2-{10-[2-(dimethylamino)ethyl]-3,5-dioxa-10,12-diazatricyclo[7.3.0.0,2,6]dodeca-1,6,8,11-tetraen-11-yl}ethan-1-amine trihydrochloride](/img/structure/B6608352.png)
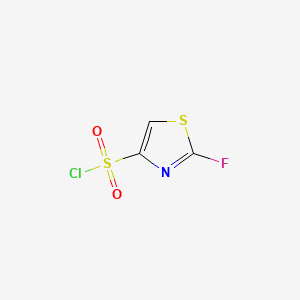
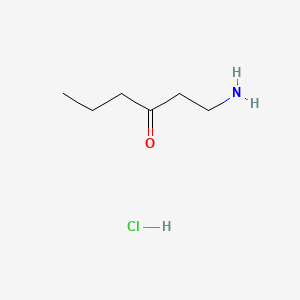
![Tert-butyl 6-(hydroxymethyl)-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B6608367.png)
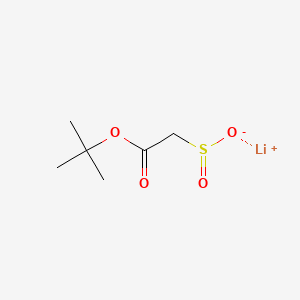
![tert-butyl 7-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate hydrochloride](/img/structure/B6608387.png)
![N-[1-(aminomethyl)cyclopropyl]propane-2-sulfonamidehydrochloride](/img/structure/B6608391.png)

